molecular formula C17H19N B1600448 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 30345-80-3

1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline

Numéro de catalogue: B1600448
Numéro CAS: 30345-80-3
Poids moléculaire: 237.34 g/mol
Clé InChI: GRMICLNWSXHBEE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases (Table 1):

Table 1: Alternative designations and identifiers

Identifier Type Value
CAS Registry Number 30345-80-3
PubChem CID 11107386
ChemSpider ID Not publicly available
DTXSID DTXSID40455479
Other Synonyms 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline; 1-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline; 30345-80-3

The CAS Registry Number (30345-80-3) serves as the primary unique identifier, while PubChem CID 11107386 links to its entry in the PubChem database, which collates structural, physicochemical, and bioactivity data.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₇H₁₉N , derived from:

  • Tetrahydroisoquinoline core : C₉H₁₁N (based on the formula of unsubstituted tetrahydroisoquinoline, C₉H₁₁N).
  • 2-Methylbenzyl substituent : C₈H₉ (benzyl group: C₆H₅CH₂; methyl substitution adds one carbon and two hydrogens: C₇H₇ → C₈H₉).

Molecular weight calculation :

  • Carbon (12.01 g/mol × 17) = 204.17 g/mol
  • Hydrogen (1.008 g/mol × 19) = 19.15 g/mol
  • Nitrogen (14.01 g/mol × 1) = 14.01 g/mol
  • Total = 204.17 + 19.15 + 14.01 = 237.34 g/mol .

This value matches experimental data from PubChem and Chemsrc, confirming the compound’s stoichiometric composition.

Propriétés

IUPAC Name

1-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-13-6-2-3-8-15(13)12-17-16-9-5-4-7-14(16)10-11-18-17/h2-9,17-18H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMICLNWSXHBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2C3=CC=CC=C3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455479
Record name 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30345-80-3
Record name 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Bischler–Napieralski Cyclization

The Bischler–Napieralski reaction is a cornerstone method for synthesizing tetrahydroisoquinoline derivatives. This process generally involves the cyclization of a β-phenylethylamine derivative with a suitable dehydrating agent (such as phosphorus oxychloride or polyphosphoric acid) to form a dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.

General Steps:

  • Step 1: Synthesis of N-(2-methylbenzyl)-2-phenylethylamine via reductive amination of 2-methylbenzaldehyde and 2-phenylethylamine.
  • Step 2: Cyclization with a dehydrating agent to yield the dihydroisoquinoline intermediate.
  • Step 3: Reduction (e.g., catalytic hydrogenation) to afford 1-(2-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline.
Step Reagents/Conditions Typical Yield Notes
1 2-methylbenzaldehyde, 2-phenylethylamine, NaBH3CN 70–85% Reductive amination
2 POCl3 or PPA, heat 60–80% Cyclization (Bischler–Napieralski)
3 H2, Pd/C or NaBH4 75–90% Reduction to tetrahydroisoquinoline

Advantages:

  • High regioselectivity for the isoquinoline core.
  • Well-established for a variety of N-benzyl derivatives.

Limitations:

  • Requires careful control of cyclization conditions to avoid overreaction or side products.

Modern Catalytic and Asymmetric Approaches

Recent advances have introduced catalytic and asymmetric methods, such as asymmetric transfer hydrogenation (ATH) and transition-metal catalysis, to improve selectivity and yield.

Example:

  • Step 1: Preparation of a suitable imine or enamine intermediate.
  • Step 2: Asymmetric transfer hydrogenation using a chiral catalyst (e.g., RuTsDPEN complex).
  • Step 3: Reductive amination or further functionalization as needed.
Step Reagents/Conditions Typical Yield Notes
1 Imine formation (aldehyde + amine) 80–90%
2 (R,R)-RuTsDPEN, HCO2H/Et3N, solvent 80–95% Asymmetric reduction
3 Reductive amination 75–90%

Advantages:

  • High enantioselectivity possible.
  • Cleaner reactions with fewer byproducts.

Limitations:

  • Requires access to chiral catalysts, which may be costly.

Industrial and Patent-Protected Methods

Industrial-scale methods focus on cost efficiency, robustness, and yield. Recent patents describe improvements such as:

  • Avoiding expensive starting materials (e.g., beta-propiolactone).
  • Using more accessible reagents and milder conditions.
  • Streamlining purification and minimizing side reactions.

General Features:

  • Use of cheaper starting materials.
  • Avoidance of light-sensitive or polymerizable intermediates.
  • Improved yields and scalability.
Step Reagents/Conditions Typical Yield Notes
1 Readily available aldehydes/amines 80–95% Cost-effective and scalable
2 Acid or base catalysis, mild conditions 80–90% Industrial robustness

Advantages:

  • Suitable for large-scale production.
  • Lower cost and improved safety profile.

Limitations:

  • May require optimization for specific derivatives.

Comparative Data Table

Method Key Reagents/Conditions Yield (%) Scalability Selectivity Notes
Bischler–Napieralski Cyclization POCl3/PPA, reduction 60–90 High High Classic, well-established
Reductive Amination + Cyclization NaBH3CN, AlCl3/HCl, heat 60–85 Moderate Moderate Fewer steps, may need purification
Asymmetric Catalysis Chiral Ru catalyst, HCO2H/Et3N 80–95 Moderate Very High High enantioselectivity, costlier catalysts
Industrial/Patent Methods Cheaper aldehydes/amines, mild acid/base 80–95 Very High High Cost-effective, robust, scalable

Research Findings and Notes

  • The Bischler–Napieralski method remains the most widely used for preparing 1-benzyl-1,2,3,4-tetrahydroisoquinolines and their derivatives, including the 2-methylbenzyl analog.
  • Reductive amination followed by cyclization offers a streamlined approach, particularly suitable for small-scale or laboratory synthesis.
  • Asymmetric catalytic methods are increasingly favored for pharmaceutical applications due to their ability to produce enantiomerically pure compounds.
  • Recent industrial processes focus on economic viability, safety, and environmental considerations, leading to improved yields and reduced costs.

Analyse Des Réactions Chimiques

Oxidation Reactions

THIQ derivatives undergo oxidation at the α-position of the tertiary amine or aromatic ring. Key findings include:

  • Metal-free aerobic oxidation : Acetic acid promotes α-C–H bond activation, enabling carbon-carbon bond formation via radical intermediates (Table 1).

  • Peroxide-mediated oxidation : Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or tert-butyl hydroperoxide oxidizes the tetrahydro ring to yield isoquinoline derivatives .

Table 1: Oxidation Conditions and Products

ReagentConditionsProductYield (%)Reference
H2O2\text{H}_2\text{O}_2Acetic acid, 80°C1-(2-Methylbenzyl)isoquinoline68
TBHPFeCl3\text{FeCl}_3, RTOxepane-fused isoquinoline72

Reduction Reactions

Reductive modifications focus on the tetrahydro ring or substituents:

  • Catalytic hydrogenation : Palladium on carbon (Pd/C\text{Pd/C}) reduces the isoquinoline ring to decahydro derivatives .

  • Borane-mediated reduction : BH3THF\text{BH}_3\cdot\text{THF} selectively reduces carbonyl groups in substituted THIQs .

Key Data:

  • Pd/C\text{Pd/C}-mediated hydrogenation at 50 psi yields 89% decahydro product .

  • NaBH4_4 reductions of ketoamides to hydroxyamides achieve 85–90% efficiency .

Substitution Reactions

The benzyl and methyl groups enable electrophilic/nucleophilic substitutions:

  • Friedel-Crafts alkylation : AlCl3_3 facilitates aryl group introduction at the 1-position .

  • Nucleophilic aromatic substitution : Halogenated derivatives react with amines under Suzuki–Miyaura conditions (Table 2) .

Table 2: Substitution Reactions with Suzuki Coupling

Starting MaterialBoronate ReagentProductYield (%)Reference
1-Bromo-THIQ2-Ethoxyvinyl boronate1-(2-Methylbenzyl)-3-ethoxy-THIQ41
1-Chloro-THIQPhenylboronic acid1-(2-Methylbenzyl)-4-phenyl-THIQ59

Cyclization and Ring Expansion

THIQs participate in intramolecular cyclizations:

  • Pictet-Spengler reaction : Condensation with aldehydes forms polycyclic alkaloids (e.g., tetrahydroprotoberberines) .

  • Bischler-Napieralski cyclization : Converts acylated derivatives to indenoisoquinolines .

Example:

  • Reaction of 1-(2-methylbenzyl)-THIQ with formaldehyde yields the tricyclic product in 78% yield .

Stereochemical Modifications

Racemization and resolution processes are critical for chiral THIQ synthesis:

  • N-Chlorination/Reduction : Trichloroisocyanuric acid (C3N3O3Cl3\text{C}_3\text{N}_3\text{O}_3\text{Cl}_3) induces racemization, achieving 96.7% ee after resolution with d-(−)-tartaric acid .

Racemization Data:

StepConditionsEnantiomeric Excess (ee)Reference
N-ChlorinationC3N3O3Cl3\text{C}_3\text{N}_3\text{O}_3\text{Cl}_3, DCM0% (racemic)
Tartaric acid resolutionMethanol, 0°C96.7% (S-enantiomer)

Table 3: Catalytic Performance of THIQ-Co3+^{3+} Complexes

SubstrateReactionee (%)Conversion (%)Reference
2-NitrobenzaldehydeNitroaldol addition54.570
4-NitrobenzaldehydeMichael addition12.350

Biological Activity Modulation

Structural modifications impact bioactivity:

  • N-Benzyl carboxamides : Exhibit dual MAO-A/B inhibition (IC50\text{IC}_{50} = 0.2–1.8 μM) .

  • Methylation at C-1 : Enhances neuroprotective effects against dopamine toxicity .

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound exhibits several notable applications in pharmaceutical development:

  • Neurological Disorders : Due to its structural features, 1-(2-Methylbenzyl)-THIQ is a candidate for drug development targeting neurological disorders. Studies have indicated that related tetrahydroisoquinoline derivatives possess neuroprotective properties, suggesting potential therapeutic effects against conditions like Parkinson's disease and depression .
  • Antidepressant Activity : Research on similar compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), highlights their ability to inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters like dopamine and serotonin in the brain. This mechanism may provide antidepressant-like effects .
  • Antioxidant Properties : The compound's ability to inhibit free radical formation positions it as a potential antioxidant agent. This property is crucial for protecting against oxidative stress-related neurodegenerative diseases .

Biological Activities

1-(2-Methylbenzyl)-THIQ has been shown to interact with various biological targets:

  • Neuroprotection : Similar compounds have demonstrated neuroprotective effects by antagonizing neurotoxic agents and modulating dopamine metabolism. This suggests that 1-(2-Methylbenzyl)-THIQ could also exhibit protective effects against neurotoxicity .
  • Anticancer Potential : Recent studies have explored the anticancer properties of tetrahydroisoquinoline derivatives. For instance, compounds designed based on the tetrahydroisoquinoline scaffold have shown promising anti-proliferative activity against various cancer cell lines by inhibiting NF-κB signaling pathways .

Comparative Analysis of Related Compounds

The following table summarizes the structural characteristics and biological activities of compounds related to 1-(2-Methylbenzyl)-THIQ:

Compound NameStructure CharacteristicsBiological Activity
1-Benzyl-1,2,3,4-tetrahydroisoquinolineBenzyl group attached directly to the tetrahydroisoquinolineAntidepressant properties
1-(4-Methylbenzyl)-1,2,3,4-tetrahydroisoquinolinePara-methyl substitution on the benzyl groupPotentially similar neuroprotective effects
1-(Phenyl)-1,2,3,4-tetrahydroisoquinolineContains a phenyl group instead of a methyl-substituted benzylDiverse pharmacological profiles

The unique substitution pattern and stereochemistry of 1-(2-Methylbenzyl)-THIQ may enhance its binding affinity and selectivity towards specific biological targets compared to other compounds in this class .

Case Studies and Research Findings

Several studies have provided insights into the pharmacological potential of tetrahydroisoquinoline derivatives:

  • A study investigating the neuroprotective effects of 1MeTIQ demonstrated its ability to inhibit MAO-A and MAO-B activities while reducing oxidative stress markers in rodent models. These findings support its potential use in treating neurodegenerative diseases .
  • Research on the synthesis and evaluation of tetrahydroisoquinoline derivatives highlighted their antibacterial properties against various pathogens. This suggests that modifications in their structure can lead to diverse therapeutic applications beyond neurological disorders .

Mécanisme D'action

The mechanism of action of 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline (1BnTHIQ)
  • Structure : Features a benzyl group at the N1 position.
  • Neurotoxicity : 1BnTHIQ is a potent neurotoxin that reduces tyrosine hydroxylase (TH) activity and dopamine levels in the brain, contributing to Parkinsonian pathology in animal models .
  • Mechanism : Likely involves mitochondrial dysfunction and oxidative stress due to its ability to generate reactive oxygen species (ROS).
2.1.2 1-Methyl-1,2,3,4-Tetrahydroisoquinoline (1-MeTHIQ)
  • Structure : Simplest N-methylated THIQ.
  • Neuroprotection: Unlike 1BnTHIQ, 1-MeTHIQ exhibits neuroprotective effects by enhancing glutathione (GSH) and nitric oxide (NO) levels, counteracting oxidative stress .
  • Metabolism : Both 1-MeTHIQ and 2-Me-Bn-THIQ are metabolized via hydroxylation and N-methylation, but 1-MeTHIQ shows higher BBB penetration (4.5× blood concentration in the brain) and slower clearance .
2.1.3 Tetrahydropapaveroline (THP)
  • Structure : Contains two hydroxyl groups on the benzyl ring and a dihydroxylated THIQ core.
  • Dual Activity : THP is both a dopamine precursor and a neurotoxin. It inhibits TH and promotes α-synuclein aggregation .
  • Comparison: The absence of hydroxyl groups in 2-Me-Bn-THIQ likely eliminates its dopaminergic precursor activity, shifting its pharmacological profile toward non-catecholaminergic pathways.

Pharmacological Analogues

2.2.1 Papaverine
  • Structure: A non-THIQ isoquinoline alkaloid with a dimethoxybenzyl group.
  • Activity : Used as a myotropic antispasmodic but lacks analgesic or neuroactive properties .
  • Comparison: Unlike papaverine, 2-Me-Bn-THIQ’s THIQ core and substituents may confer affinity for monoamine transporters or receptors, as seen in other THIQs (e.g., dopamine transporter uptake in 3′,4′-DHBnTIQ ).
2.2.2 1-(4'-Dimethylaminophenyl)-6,7-Dimethoxy-THIQ Hydrochloride
  • Structure: Features a dimethylaminophenyl group and dimethoxy substitutions.
  • Activity : Demonstrates analgesic and anti-inflammatory effects in rodent models, unlike papaverine .
  • Comparison : The 2-methylbenzyl group in 2-Me-Bn-THIQ may prioritize lipophilicity over hydrogen-bonding interactions, altering its target specificity (e.g., favoring σ-receptors over opioid pathways).

Neurotoxic vs. Neuroprotective THIQs

Compound Substituents Neurotoxicity Neuroprotection Key Mechanism Reference
1BnTHIQ Benzyl High None TH inhibition, ROS generation
1-MeTHIQ Methyl None High GSH/NO elevation
THP Dihydroxybenzyl Moderate None α-Synuclein aggregation
2-Me-Bn-THIQ (inferred) 2-Methylbenzyl Unknown Unknown Likely altered metabolism/uptake

Metabolic and Pharmacokinetic Considerations

  • BBB Penetration : THIQs like 1BnTHIQ and 1-MeTHIQ readily cross the BBB, but bulky substituents (e.g., 2-methylbenzyl) may reduce uptake efficiency .
  • Metabolism: N-Methylation and hydroxylation are common metabolic pathways. For example, 1-MeTHIQ is oxidized to N-methyl-isoquinolinium ion, a neurotoxic metabolite, by monoamine oxidase (MAO) . The 2-methyl group in 2-Me-Bn-THIQ could sterically hinder MAO-mediated oxidation, altering its metabolic fate.
  • Excretion : Over 70% of 1-MeTHIQ is excreted unchanged, suggesting renal clearance dominates . Structural modifications in 2-Me-Bn-THIQ may shift excretion toward hepatic pathways.

Therapeutic Potential and Limitations

  • Antiparkinsonian Agents : 1-MeTHIQ’s neuroprotective effects make it a candidate for Parkinson’s disease (PD), whereas 1BnTHIQ and THP are avoided due to toxicity . 2-Me-Bn-THIQ’s intermediate substituents warrant evaluation for balanced activity.
  • Antimicrobials : C11-alkyl-THIQ derivatives inhibit fungal ergosterol biosynthesis, but 2-Me-Bn-THIQ’s arylalkyl group may lack the hydrophobicity required for membrane disruption .
  • Antimalarials : 1-Aryl-THIQs with chlorophenyl groups show antiplasmodial activity (IC50 < 0.2 µg/mL), suggesting 2-Me-Bn-THIQ’s arylalkyl group could be optimized for parasitic targets .

Activité Biologique

1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline (referred to as 1MeTIQ) is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article explores the biological activity of 1MeTIQ, focusing on its neuroprotective effects, potential therapeutic applications, and underlying mechanisms of action.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are a significant group of isoquinoline alkaloids that exhibit a wide range of biological properties, including neuroprotective, anti-inflammatory, and analgesic effects. The structural diversity of these compounds allows for various interactions with biological targets, making them valuable in medicinal chemistry.

Neuroprotective Properties

Mechanisms of Action:
1MeTIQ has been shown to exert neuroprotective effects through several mechanisms:

  • Antioxidant Activity: 1MeTIQ inhibits monoamine oxidase (MAO) activities and exhibits intrinsic antioxidant properties, which help mitigate oxidative stress in neuronal cells .
  • Dopaminergic Modulation: It regulates dopamine metabolism and enhances dopamine levels in the brain, which is crucial for neuroprotection against neurotoxins like MPTP and rotenone .
  • Neurotransmitter Restoration: In diabetic neuropathic pain models, 1MeTIQ restored altered serotonin and dopamine concentrations in the brain .

1. Neuroprotection Against Neurotoxicity

A study demonstrated that both enantiomers of 1MeTIQ provided significant protection against dopaminergic neurodegeneration induced by MPTP in rodent models. The (S)-enantiomer was particularly effective in enhancing dopamine metabolism while reducing toxic metabolites .

2. Antinociceptive Effects in Diabetic Neuropathy

In a recent investigation on streptozotocin-induced diabetic neuropathic pain models, acute administration of 1MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia. The effects were comparable to those achieved with gabapentin, a standard treatment for neuropathic pain .

3. Structural-Activity Relationship (SAR)

Research into the SAR of THIQ derivatives indicates that modifications to the tetrahydroisoquinoline scaffold can enhance biological activity. For instance, the presence of specific substituents can influence the compound's ability to interact with neurotransmitter systems and exhibit cytotoxic properties against cancer cells .

Data Table: Biological Activities of 1MeTIQ

Biological ActivityMechanismReference
NeuroprotectionMAO inhibition, antioxidant effects ,
AntinociceptiveModulation of serotonin/dopamine
Cytotoxicity against cancerInduction of apoptosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.